Octacalcium;phosphate

Bone Regeneration Osteoconduction Calcium Phosphate Bioceramics

Octacalcium phosphate (OCP) is a metastable layered calcium phosphate bioceramic that uniquely hydrolyzes in situ to bone-like CDHA under physiological conditions. Unlike HA (non-resorbing) or β-TCP (passive dissolution), OCP couples controlled resorption with active osteoclast-mediated remodeling, achieving 80% early bone formation rate vs 0% for HA and significantly greater new bone volume at 6 months relative to both comparators. Its 16–27× higher solubility ensures synchronous graft resorption with tissue ingrowth, while 1.5-fold enhanced iPS cell osteogenic differentiation makes it the superior choice for cranioplasty, sinus lifts, periodontal defect fillers, and cell-homing tissue engineering scaffolds.

Molecular Formula Ca8O4P+13
Molecular Weight 415.6 g/mol
Cat. No. B8330694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctacalcium;phosphate
Molecular FormulaCa8O4P+13
Molecular Weight415.6 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
InChIInChI=1S/8Ca.H3O4P/c;;;;;;;;1-5(2,3)4/h;;;;;;;;(H3,1,2,3,4)/q8*+2;/p-3
InChIKeyHVWUMVBOAFDIFG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octacalcium Phosphate (OCP) Technical Specification for Procurement: Composition, Class, and Baseline Characteristics


Octacalcium phosphate (OCP), chemical formula Ca₈(HPO₄)₂(PO₄)₄·5H₂O, is a calcium phosphate bioceramic recognized as a synthetic precursor to biological bone apatite [1]. Structurally analogous to hydroxyapatite (HA) yet distinguished by a layered crystal architecture incorporating hydrated interlayers, OCP occupies a unique niche among calcium orthophosphates [2]. Its metastable nature facilitates a progressive in situ hydrolysis to calcium-deficient hydroxyapatite (CDHA) under physiological conditions—a dynamic property that fundamentally governs its bioactivity and resorption profile [3].

Why Octacalcium Phosphate Cannot Be Interchanged with Hydroxyapatite or β-TCP in Critical Bone Defect Applications


Generic substitution among calcium phosphate ceramics (e.g., OCP vs. HA vs. β-TCP) is scientifically untenable due to fundamentally divergent degradation kinetics and osteoinductive mechanisms. While β-TCP primarily undergoes passive dissolution and HA exhibits negligible in vivo resorption, OCP uniquely couples its controlled hydrolysis to a CDHA-like phase with active osteoclast-mediated remodeling [1]. This cascade directly influences the spatiotemporal recruitment and differentiation of osteoprogenitor cells, a feature not replicated by the simple dissolution or inert persistence of its comparators [2]. Consequently, selecting OCP over HA or β-TCP dictates the rate of material replacement by host bone and the quality of early-stage healing, precluding generic interchangeability [3].

Octacalcium Phosphate Comparative Performance Data: Quantified Differentiation Against HA, β-TCP, and CDHA


Comparative Bone Formation Rate: OCP vs. Hydroxyapatite (HA) in Murine Calvarial Model

In a subperiosteal implantation model in BALB/c mouse calvaria, OCP induced new bone formation at a markedly accelerated rate relative to stoichiometric hydroxyapatite (HA). At the 3-week time point, the bone formation rate for OCP was quantified at 80%, whereas HA elicited no detectable bone formation response (0%) under identical experimental conditions [1].

Bone Regeneration Osteoconduction Calcium Phosphate Bioceramics

In Vivo Resorption and Concomitant Bone Replacement: OCP vs. β-TCP and HA in Critical-Size Cranial Defects

A long-term (6-month) histomorphometric analysis in a rat critical-size cranial defect model directly compared OCP, β-tricalcium phosphate (β-TCP), and hydroxyapatite (HA). OCP exhibited significantly greater resorption (lower remaining implant percentage, r-Imp%) and concurrently stimulated significantly greater new bone formation (n-Bone%) than both β-TCP and HA. Statistical analysis confirmed these differences were significant [1].

Resorbable Biomaterials Bone Graft Substitutes Histomorphometry

Enhancement of Osteogenic Differentiation: OCP vs. HA and β-TCP in Stem Cell Culture

In a 3D hybrid spheroid culture model using mouse induced pluripotent stem (iPS) cells, OCP granules elicited a significantly higher osteogenic response compared to HA and β-TCP. Cellular alkaline phosphatase (ALP) activity, a key marker of osteoblastic differentiation, was approximately 1.5 times higher for cells cultured with smaller OCP granules than for those cultured with either β-TCP or HA granules of equivalent size [1].

Stem Cell Differentiation Osteogenesis Induced Pluripotent Stem Cells

Thermodynamic Solubility and Stability: OCP vs. β-TCP and HA in Aqueous Environments

The aqueous solubility of OCP is intermediate between the more soluble amorphous and dicalcium phosphates and the sparingly soluble HA. At 25°C, the solubility of OCP is approximately 0.0081 g/L. This is approximately 16-fold higher than that of β-TCP (~0.0005 g/L) and approximately 27-fold higher than that of HA (~0.0003 g/L). Additionally, OCP is metastable and tends to hydrolyze to a more stable apatitic phase in physiological pH (5.5–7.0) [1].

Solubility Biomaterial Stability Calcium Phosphate Phases

Hydrolysis-Driven Bone Formation: OCP vs. Pre-Hydrolyzed CDHA in Vivo

The active hydrolysis of OCP to calcium-deficient hydroxyapatite (CDHA) is a key driver of its osteoconductivity. In a Lepr-cre/Tomato mouse tibia defect model, OCP implantation resulted in a significantly higher abundance of Lepr and osteocalcin double-positive osteoblastic cells compared to direct implantation of pre-formed CDHA granules. This indicates that the process of OCP hydrolysis, rather than the CDHA end-product alone, is critical for enhancing osteoblastic differentiation of committed progenitors [1].

Bone Remodeling Calcium-Deficient Hydroxyapatite Mesenchymal Stem Cells

Early Appositional Bone Formation Rate: OCP vs. Sintered HA in Intramedullary Space

Histomorphometric analysis in a rabbit femur intramedullary model compared OCP and sintered HA ceramic. Between 2 and 3 weeks post-implantation, the area of bone apposition directly on the implant surface was significantly higher for OCP than for HA. Furthermore, at 8 weeks, the area resorbed by TRAP-positive osteoclast-like cells was significantly greater for OCP, indicating active remodeling of the implant and newly formed bone, a process absent on the HA surface [1].

Bone Apposition Intramedullary Implantation Osteoclast Activity

Octacalcium Phosphate Application Scenarios: Where Quantified Differentiation Drives Superior Outcomes


Rapid Bone Regeneration in Non-Load-Bearing Craniofacial Defects

Given its 80% early bone formation rate (vs. 0% for HA) [1] and significantly greater new bone volume at 6 months relative to β-TCP and HA [2], OCP is the superior candidate for applications such as cranioplasty, sinus lifts, and periodontal defect fillers. In these scenarios, the ability of OCP to be rapidly replaced by host bone reduces reliance on permanent synthetic implants and accelerates functional recovery.

Stem Cell Delivery and Osteoinductive Scaffold Engineering

The 1.5-fold enhancement in iPS cell osteogenic differentiation by OCP over HA and β-TCP [3] makes it a material of choice for cell-homing scaffolds and tissue engineering constructs. Its dynamic hydrolysis to CDHA creates a bioactive surface that actively instructs progenitor cell fate [4], a functional advantage over static HA scaffolds that rely solely on passive cell attachment.

Composite Formulations Requiring Controlled Resorption and Ion Release

With a solubility (~0.0081 g/L) that is 16- and 27-fold greater than β-TCP and HA, respectively [5], OCP is ideal for creating biodegradable composites (e.g., OCP/collagen) where controlled ion release and gradual material resorption are required to match the rate of new tissue ingrowth. This property directly addresses the clinical need for a graft that resorbs synchronously with healing, avoiding the long-term persistence seen with HA or the unpredictable bulk dissolution of β-TCP.

Investigative Models of Bone Remodeling and Biomineralization

OCP's unique in situ conversion to apatite, as evidenced by its ability to stimulate osteoclast-mediated resorption and new bone apposition [6], positions it as an essential tool for research into bone remodeling dynamics. Its behavior more closely mimics natural biomineralization processes than the non-resorbing HA or the simpler dissolution profile of β-TCP, providing a more physiologically relevant model system for mechanistic studies.

Technical Documentation Hub

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